molecular formula C24H25NO3S2 B14701868 2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane CAS No. 22776-94-9

2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane

Cat. No.: B14701868
CAS No.: 22776-94-9
M. Wt: 439.6 g/mol
InChI Key: KGINTEFYXFMZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane is an organic compound that belongs to the class of dithiazinanes This compound is characterized by the presence of three 2-methoxyphenyl groups attached to a 1,3,5-dithiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane typically involves the reaction of 2-methoxyphenyl derivatives with a dithiazinane precursor. One common method involves the use of 2-methoxyphenylamine and a dithiazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2-hydroxyphenyl)-1,3,5-dithiazinane: Similar structure but with hydroxy groups instead of methoxy groups.

    2,4,6-Tris(2-chlorophenyl)-1,3,5-dithiazinane: Contains chlorophenyl groups instead of methoxyphenyl groups.

Uniqueness

2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. The methoxy groups enhance its solubility and may also affect its interaction with biological targets.

Properties

CAS No.

22776-94-9

Molecular Formula

C24H25NO3S2

Molecular Weight

439.6 g/mol

IUPAC Name

2,4,6-tris(2-methoxyphenyl)-1,3,5-dithiazinane

InChI

InChI=1S/C24H25NO3S2/c1-26-19-13-7-4-10-16(19)22-25-23(17-11-5-8-14-20(17)27-2)30-24(29-22)18-12-6-9-15-21(18)28-3/h4-15,22-25H,1-3H3

InChI Key

KGINTEFYXFMZHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2NC(SC(S2)C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.